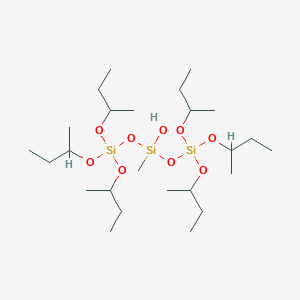
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl-, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with metal cations, making them valuable in various chemical applications .
Méthodes De Préparation
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of triethylene glycol and triethylene glycol dichloride in the presence of potassium hydroxide as a base . The compound can also be prepared by the oligomerization of ethylene oxide . Industrial production methods often involve similar synthetic routes, with purification achieved through distillation or recrystallization from hot acetonitrile .
Analyse Des Réactions Chimiques
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Used as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes.
Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction and the substrates involved.
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for metal cations, facilitating the study of metal-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized as a phase-transfer catalyst in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the metal cation, stabilizing it within the cavity of the crown ether . This complexation can influence various chemical and biological processes, including ion transport and catalysis.
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-tetradecyl- is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the crown structure, offering different complexation properties.
Triglyme: A linear polyether with similar complexation abilities but a different structure.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, providing different coordination properties.
These compounds share similar complexation abilities but differ in their structural features and specific applications.
Propriétés
Numéro CAS |
60742-59-8 |
|---|---|
Formule moléculaire |
C26H52O6 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2-tetradecyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-25-31-22-21-29-18-17-27-15-16-28-19-20-30-23-24-32-26/h26H,2-25H2,1H3 |
Clé InChI |
ALRXDRJJUYHJJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
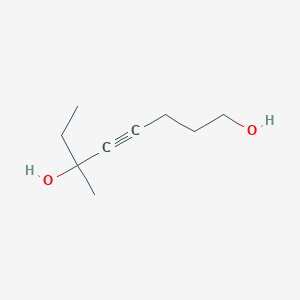
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
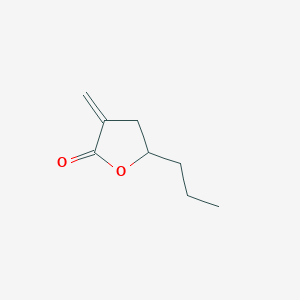
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
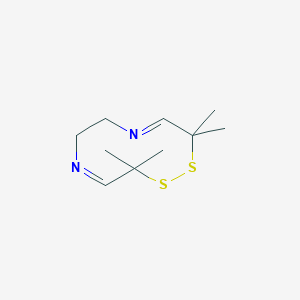


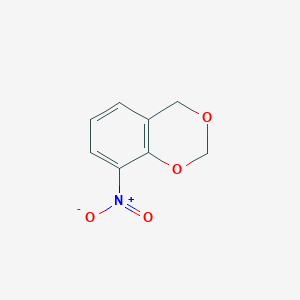
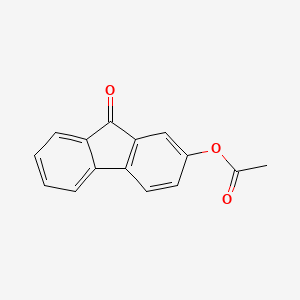
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
